molecular formula C19H17N3O3S B2424530 N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide CAS No. 1007193-27-2

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide

Cat. No.: B2424530
CAS No.: 1007193-27-2
M. Wt: 367.42
InChI Key: CDRFPNHCJFDHTR-UHFFFAOYSA-N
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Description

This compound is characterized by its thieno[3,4-c]pyrazole core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield the corresponding alcohols or amines.

Scientific Research Applications

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules with potential biological activity. In biology and medicine, this compound has shown promise as a therapeutic agent due to its ability to interact with specific molecular targets and pathways.

In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity. Its versatility makes it a valuable compound for various research and development projects.

Mechanism of Action

The mechanism of action of N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide can be compared with other similar compounds, such as N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide and N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide.

Biological Activity

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C19H17N3O3SC_{19}H_{17}N_{3}O_{3}S and a molecular weight of approximately 351.42 g/mol. Its structure includes a thieno[3,4-c]pyrazole core, which is known for various pharmacological activities.

1. Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit antimicrobial properties. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and other gram-positive bacteria, with specific compounds demonstrating inhibition against bacterial cell wall biosynthesis enzymes such as MurB, MurC, and MurD .

CompoundActivityTarget
This compoundAntimicrobialGram-positive bacteria
2-Phenyl-5,6-dihydro-2H-thieno[3,2-c]pyrazol derivativesAntibacterialMur enzymes

2. Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. It has been noted that thieno[3,4-c]pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis through specific signaling pathways. The mechanism often involves the modulation of enzyme activities related to cell growth and survival .

3. Anti-inflammatory Effects

Thieno[3,4-c]pyrazole derivatives have also been investigated for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for treating chronic inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity related to inflammation and immune response.
  • Signaling Pathway Alteration : The compound affects various signaling pathways that regulate cell survival and apoptosis.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study synthesized multiple thieno[3,4-c]pyrazole derivatives and tested their efficacy against various bacterial strains. The results indicated that some derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) below 32 µg/mL against resistant strains like MRSA .
  • Anticancer Research : In vitro studies demonstrated that certain thieno[3,4-c]pyrazole derivatives could significantly reduce the viability of cancer cells in culture assays by inducing apoptosis through caspase activation pathways.

Properties

IUPAC Name

N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-18(11-25-15-9-5-2-6-10-15)20-19-16-12-26(24)13-17(16)21-22(19)14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRFPNHCJFDHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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